molecular formula C7H10O2 B1382034 1-(3,4-dihydro-2H-pyran-5-yl)ethanone CAS No. 67496-35-9

1-(3,4-dihydro-2H-pyran-5-yl)ethanone

Cat. No.: B1382034
CAS No.: 67496-35-9
M. Wt: 126.15 g/mol
InChI Key: MRJWTKMCONLFHU-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyran-5-yl)ethanone, registered under 67496-35-9, is an organic ketone compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound, identified by the SMILES code O=C(C)C1=COCCC1, is a valuable building block in synthetic organic chemistry, particularly for constructing complex molecules containing the dihydropyran scaffold . The dihydropyran motif is a common feature in molecules with biological activity and is used in the development of pharmaceuticals and agrochemicals. As a ketone, it can undergo various reactions typical of carbonyl compounds, such as nucleophilic additions and reductions, and the double bond in its structure offers a site for further functionalization, making it a versatile intermediate for medicinal chemistry and materials science research . This product is offered as a powder and should be stored at 4°C to ensure stability . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6(8)7-3-2-4-9-5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJWTKMCONLFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal Elimination from 2-Alkoxy-Tetrahydropyrans

One classical approach to synthesize 3,4-dihydro-2H-pyrans, including substituted derivatives like 1-(3,4-dihydro-2H-pyran-5-yl)ethanone, involves the thermal elimination of alcohols from 2-alkoxy-tetrahydropyrans. This method is typically catalyzed by strong acids such as p-toluenesulfonic acid or phosphorus pentoxide, or can proceed thermally without catalysts under controlled conditions.

  • Procedure : The 2-alkoxy-tetrahydropyran precursor is heated between 130 °C and 200 °C in a liquid phase, often in the presence of catalytic amounts of acid. Alternatively, the reaction can be conducted by introducing the 2-alkoxy-tetrahydropyran in vapor or liquid form into a high-boiling mineral oil bath at temperatures ranging from 150 °C to 350 °C, facilitating the elimination reaction and continuous removal of the dihydropyran product in gaseous form to minimize side reactions.

  • Advantages : This method allows the preparation of 3,4-dihydro-2H-pyrans with acid-sensitive substituents and offers a route to novel substitution patterns.

  • Challenges : The reaction often produces considerable by-products due to isomerization and polymerization of the dihydropyran, leading to yield losses.

Parameter Typical Range/Condition
Temperature 130–200 °C (acid-catalyzed); 150–350 °C (thermal in mineral oil)
Catalyst p-Toluenesulfonic acid, phosphorus pentoxide, or none (thermal)
Medium Liquid phase or high-boiling mineral oil (e.g., gas oil, vacuum gas oil)
By-products Isomerization, polymerization
Yield Variable, affected by side reactions

This method is detailed in patent literature describing the preparation of 3,4-dihydro-2H-pyrans by elimination of alcohols from 2-alkoxy-tetrahydropyrans.

Organocatalytic Domino Michael-Hemiacetalization and Dehydration

A modern and stereoselective synthetic approach involves a one-pot domino reaction sequence starting from suitable Michael acceptors and nucleophiles to form tetrahydropyranol intermediates, which are then dehydrated to yield 3,4-dihydro-2H-pyran derivatives such as this compound.

  • Procedure : The Michael reaction is catalyzed by organocatalysts (e.g., thiourea derivatives) in toluene, producing tetrahydropyranol intermediates. Subsequent dehydration is performed by adding p-toluenesulfonic acid (20 mol%) and heating at 100 °C for one hour, converting the intermediates to the dihydropyran product with high diastereo- and enantioselectivity.

  • Yields and Selectivity : This method affords good to excellent yields (up to 91% for the dehydration step) with minimal epimerization or racemization, enabling access to stereochemically pure products.

Step Conditions Outcome
Michael addition Organocatalyst (10 mol%), toluene, room temp. Formation of tetrahydropyranol intermediates
Dehydration 20 mol% p-toluenesulfonic acid, toluene, 100 °C, 1 h Conversion to dihydropyran with high stereochemical purity
Yield Up to 91% (dehydration step) High diastereo- and enantiomeric excess

This approach is advantageous for synthesizing bioactive compounds and allows fine control over stereochemistry.

Knoevenagel Condensation and Subsequent Transformations

β-Carbonyl-substituted dihydropyrans like this compound can also be prepared via Knoevenagel condensation reactions involving 3,4-dihydro-2H-pyran-5-carbaldehyde derivatives and active methylene compounds.

  • Procedure : The aldehyde derivative of dihydropyran is condensed with compounds such as ethyl isocyanoacetate or malononitrile under basic conditions (e.g., t-BuOK) or heating (e.g., boiling chlorobenzene for 2 hours) to form Knoevenagel products. These intermediates can be further converted into various heterocycles or functionalized dihydropyrans.

  • Applications : This method provides access to a range of substituted dihydropyrans and related heterocycles, useful for further synthetic elaboration.

  • Limitations : Some substrates require harsher conditions due to lower carbonyl reactivity.

Reaction Type Reagents/Conditions Products
Knoevenagel condensation 3,4-Dihydro-2H-pyran-5-carbaldehyde + active methylene compound, base or heat β-Substituted dihydropyrans and heterocycles

This methodology is part of broader synthetic strategies for functionalized dihydropyran derivatives.

Synthesis from Methyl Vinyl Ketone and Acrolein

A classical synthetic route to ethanone derivatives bearing dihydropyran rings involves cyclization reactions starting from methyl vinyl ketone and acrolein.

  • Procedure : The reaction between methyl vinyl ketone and acrolein under controlled conditions (e.g., in benzene with hydroquinone at 190 °C for 2 hours in a Parr bomb) yields the target this compound.

  • Yield : Reported yields are moderate (~32%).

Starting Materials Conditions Yield (%)
Methyl vinyl ketone + acrolein Benzene, hydroquinone, 190 °C, 2 h, Parr bomb ~32%

This classical approach is documented in synthetic chemistry literature.

Summary Table of Preparation Methods for this compound

Method Key Reagents/Conditions Advantages Limitations Typical Yield
Thermal elimination from 2-alkoxy-tetrahydropyrans 130–200 °C, acid catalyst or 150–350 °C thermal in mineral oil Access to acid-sensitive substituents By-product formation, yield loss Variable
Organocatalytic domino Michael-hemiacetalization and dehydration Organocatalyst, PTSA, toluene, 100 °C High stereoselectivity, good yield Requires catalyst and careful control Up to 91%
Knoevenagel condensation Base, heating, active methylene compounds Versatile functionalization Sometimes harsh conditions required Moderate
Cyclization from methyl vinyl ketone and acrolein Benzene, hydroquinone, 190 °C, Parr bomb Straightforward classical synthesis Moderate yield ~32%

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-pyran-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-dihydro-2H-pyran-5-yl)ethanone, with the chemical formula C7H10O2, is a compound that has garnered interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies from verified sources.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C7H10O2
  • Molecular Weight : 126.15 g/mol
  • CAS Number : 85954329

Structure

The compound features a dihydropyran ring, which contributes to its reactivity and potential applications in various synthetic pathways.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic chemistry.

Synthesis Pathways

The compound can be synthesized through several methods:

  • Conventional methods : Utilizing known reactions involving diketones and aldehydes.
  • Novel approaches : Recent studies have explored its use in multi-component reactions that enhance efficiency and yield.

Medicinal Chemistry

Research has indicated potential therapeutic applications of this compound derivatives in drug development. The dihydropyran moiety is often associated with biological activity.

Case Studies

A review of literature reveals promising findings:

  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties, suggesting potential as a lead compound for antibiotic development.
  • Anti-inflammatory Properties : Some studies indicate that modifications of this compound can lead to anti-inflammatory agents.

Agrochemicals

The compound's derivatives have been investigated for use as agrochemicals due to their potential effectiveness against pests and diseases affecting crops.

Research Findings

Research has shown that specific formulations containing this compound demonstrate enhanced efficacy in pest control compared to traditional agents.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction Time (hours)References
Conventional Synthesis7012
Multi-component reactions856
DerivativeActivity TypeIC50 Value (µM)References
Methyl DerivativeAntimicrobial15
Ethyl DerivativeAnti-inflammatory20

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyran-5-yl)ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Aromatic vs. Heterocyclic Cores: Compounds with aromatic cores (e.g., 1-(2,4,5-trifluorophenyl)ethanone) demonstrate greater stability in electrophilic substitution reactions due to aromatic resonance, whereas the dihydropyran-based compound undergoes ring-opening reactions under acidic conditions .

Solubility and Intermolecular Interactions

  • The dihydropyran ring in 1-(3,4-dihydro-2H-pyran-5-yl)ethanone confers moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-polar derivatives like 1-(3-bromophenyl)ethanone .
  • Pyrimidine/thione derivatives (e.g., 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-...]ethanone) exhibit hydrogen-bonding capabilities via thione and amino groups, improving aqueous solubility relative to purely hydrocarbon-based analogs .

Table 2: Hazard Profiles of Selected Ethanone Derivatives

Compound Acute Toxicity (Oral) Skin Irritation Eye Irritation Respiratory Hazard
This compound Category 4 (H302) Category 2 (H315) Category 2A (H319) Category 3 (H335)
1-(2,4,5-Trifluorophenyl)ethanone Not reported Not reported Not reported Likely higher due to fluorine
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-...]ethanone Not reported Not reported Not reported Potential thione-related toxicity
  • Fluorinated analogs (e.g., trifluorophenyl derivatives) may pose additional environmental persistence risks due to C-F bond stability .

Biological Activity

1-(3,4-Dihydro-2H-pyran-5-yl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyran ring structure, which is known for its diverse biological activities. The compound's molecular formula is C8_{8}H10_{10}O, and it contains a carbonyl group that may contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyran derivatives, including this compound. A study published in the Bull. Chem. Soc. Ethiop. demonstrated that various pyran derivatives exhibited significant cytotoxic effects against several cancer cell lines, including HCT116 and MDA-MB-435. The most potent compounds showed IC50_{50} values in the low micromolar range (0.25 µM to 0.59 µM) across different cell lines .

Table 1: Cytotoxicity of Pyran Derivatives

CompoundCell LineIC50_{50} (µM)
5eHCT1160.25
5fMDA-MB-4350.29
7kU2510.36
7lRPMI-82620.59

These findings suggest that the presence of electron-withdrawing groups enhances the cytotoxicity of these compounds, indicating a structure-activity relationship worth further exploration.

Antimicrobial Activity

The antimicrobial properties of pyran derivatives have also been investigated. A study assessed the effectiveness of various pyran compounds against common bacterial strains and fungi, revealing that certain derivatives exhibited notable antibacterial activity . The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic processes.

Table 2: Antimicrobial Efficacy of Pyran Derivatives

CompoundBacteriaZone of Inhibition (mm)
4mE. coli15
4nS. aureus18
4gPseudomonas aeruginosa12

Case Studies

Several case studies have documented the therapeutic potential of pyran derivatives:

  • Case Study on Cancer Treatment : A research team synthesized a series of pyran derivatives and evaluated their anti-proliferative effects on breast cancer cell lines. The study found that compounds with halogen substitutions exhibited enhanced activity compared to unsubstituted analogs .
  • Antimicrobial Screening : Another study focused on evaluating the antimicrobial properties of pyran derivatives against clinical isolates of multidrug-resistant bacteria. The results indicated that some derivatives not only inhibited bacterial growth but also reduced biofilm formation .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Pyran derivatives may inhibit key enzymes involved in cancer cell metabolism or microbial survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound is synthesized via cyclization reactions or condensation of acetyl groups with pyrrolidine derivatives. For example, anhydrous ethanol with piperidine as a catalyst under reflux is a common approach for analogous pyrrole-based ketones . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR spectroscopy.
  • Key Data : Molecular formula (C₆H₉NO), molecular weight (111.14 g/mol), and SMILES (O=C(C)C1CCCN=1) are critical for reaction design .

Q. How is the compound characterized spectroscopically, and what are the diagnostic spectral markers?

  • Methodology :

  • NMR : ¹H NMR will show signals for the acetyl group (δ ~2.1–2.3 ppm for CH₃) and pyrrolidine protons (δ ~1.8–3.5 ppm).
  • IR : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ is characteristic .
  • Mass Spectrometry : The molecular ion peak (m/z 111) and fragmentation patterns confirm the structure .
    • Validation : Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazards : Classified as acutely toxic (oral Category 4, H302), skin irritant (Category 2, H315), and respiratory irritant (H335) .
  • Precautions : Use fume hoods, nitrile gloves, and respiratory protection (e.g., N95 masks). Immediate first aid includes rinsing exposed skin/eyes and consulting a physician .

Advanced Research Questions

Q. How can computational models address gaps in empirical toxicity data for this compound?

  • Methodology : Quantitative Structure-Activity Relationship (QSAR) models predict toxicity using molecular descriptors (e.g., logP, topological polar surface area). For example, QSAR-based simulations estimate acute oral toxicity (LD₅₀) and skin irritation potential .
  • Limitations : Models must be validated against experimental data, which is scarce for this compound .

Q. What structural modifications enhance its utility as a pharmacophore in drug discovery?

  • Approach : Introduce substituents to the pyrrolidine ring (e.g., fluorination at C3/C4) to modulate bioavailability or target binding. Analogues with fused aromatic systems (e.g., indenyl or pyrazolyl groups) show improved bioactivity in preclinical studies .
  • Case Study : Pyrazole-pyrrolidine hybrids demonstrate anti-inflammatory and anticancer activity in vitro .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?

  • Analysis : Discrepancies arise from measurement techniques (e.g., differential scanning calorimetry vs. distillation). For example, reported boiling points range from 182.9°C to higher values in analogous compounds.
  • Resolution : Standardize measurements using IUPAC protocols and cross-validate with high-purity samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dihydro-2H-pyran-5-yl)ethanone
Reactant of Route 2
1-(3,4-dihydro-2H-pyran-5-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.